BenchChemオンラインストアへようこそ!

(3,5-Dimethylisoxazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

BRD4 inhibition BET bromodomain biochemical IC50

(3,5‑Dimethylisoxazol‑4‑yl)(3‑(quinolin‑8‑yloxy)pyrrolidin‑1‑yl)methanone (CAS 1904136‑56‑6, C₁₉H₁₉N₃O₃, MW 337.38) is a fully synthetic small molecule built on a pyrrolidine scaffold that simultaneously presents the 3,5‑dimethylisoxazole acetyl‑lysine bioisostere (a validated BET bromodomain‑targeting warhead) [REFS‑1] and a quinolin‑8‑yloxy group that extends the recognition surface toward the WPF shelf and ZA channel of BRD2/BRD4 bromodomains [REFS‑2]. The compound is supplied at ≥95 % chromatographic purity [REFS‑3] and belongs to the dimethylisoxazole‑quinoline chemical class that has yielded clinical‑stage BET inhibitors.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 1904136-56-6
Cat. No. B2420677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylisoxazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
CAS1904136-56-6
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C19H19N3O3/c1-12-17(13(2)25-21-12)19(23)22-10-8-15(11-22)24-16-7-3-5-14-6-4-9-20-18(14)16/h3-7,9,15H,8,10-11H2,1-2H3
InChIKeyWTOWDDSONLACRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1904136‑56‑6 | (3,5‑Dimethylisoxazol‑4‑yl)(3‑(quinolin‑8‑yloxy)pyrrolidin‑1‑yl)methanone – Structural and Pharmacophoric Baseline for Procurement Evaluation


(3,5‑Dimethylisoxazol‑4‑yl)(3‑(quinolin‑8‑yloxy)pyrrolidin‑1‑yl)methanone (CAS 1904136‑56‑6, C₁₉H₁₉N₃O₃, MW 337.38) is a fully synthetic small molecule built on a pyrrolidine scaffold that simultaneously presents the 3,5‑dimethylisoxazole acetyl‑lysine bioisostere (a validated BET bromodomain‑targeting warhead) [REFS‑1] and a quinolin‑8‑yloxy group that extends the recognition surface toward the WPF shelf and ZA channel of BRD2/BRD4 bromodomains [REFS‑2]. The compound is supplied at ≥95 % chromatographic purity [REFS‑3] and belongs to the dimethylisoxazole‑quinoline chemical class that has yielded clinical‑stage BET inhibitors. Its distinct combination of linker length (direct carbonyl attachment), pyrrolidine conformational constraint, and quinolin‑8‑yloxy substitution differentiates it from the nearest purchasable analogs and makes it an informative tool for structure‑activity‑relationship (SAR) and selectivity‑profiling campaigns.

Why Closest Analogs of (3,5‑Dimethylisoxazol‑4‑yl)(3‑(quinolin‑8‑yloxy)pyrrolidin‑1‑yl)methanone Cannot Be Assumed Equivalent in Bromodomain‑Profiling Procurement


Within the dimethylisoxazole‑pyrrolidine family, even subtle structural changes—linker length (methanone vs. ethanone), heteroaryl identity on the pyrrolidine oxygen (quinolin‑8‑yl vs. pyrimidin‑4‑yl vs. absent), and pyrrolidine substitution pattern—produce divergent target engagement, selectivity, and physicochemical properties [REFS‑1][REFS‑2]. For example, the pyrimidin‑4‑yloxy analog demonstrates confirmed BRD4 inhibition (IC₅₀ = 0.237 μM) [REFS‑3], whereas the des‑8‑oxyquinoline parent merely places the dimethylisoxazole warhead without a selectivity‑modulating group, and the ethanone‑linked quinolin‑8‑yloxy analog has only been characterized for antitubercular MIC values (9.2–106.4 μM) [REFS‑4]. Such divergence means that inventory‑level interchange between these compounds would introduce uncontrolled variables into any bromodomain‑binding, cellular‑efficacy, or ADME assay, undermining data reproducibility and procurement value. The quantitative evidence below details where the title compound provides structurally unique, measurable profiles that are not captured by any single alternative, even when those alternatives are readily available from chemical suppliers.

Direct Comparator Evidence: Where (3,5‑Dimethylisoxazol‑4‑yl)(3‑(quinolin‑8‑yloxy)pyrrolidin‑1‑yl)methanone is Quantifiably Differentiated


BRD4 Biochemical Inhibition: Pyrimidinyloxy Analog Confirms Target Engagement That the Unsubstituted Pyrrolidine Lacks

The closest structurally characterized analog, (3,5‑dimethylisoxazol‑4‑yl)(3‑(pyrimidin‑4‑yloxy)pyrrolidin‑1‑yl)methanone, inhibits BRD4 with an IC₅₀ of 0.237 ± 0.093 μM [REFS‑1]. No published BRD4 inhibitory activity is reported for the des‑8‑oxyquinoline analog (3,5‑dimethylisoxazol‑4‑yl)(pyrrolidin‑1‑yl)methanone (CAS 260355‑00‑8), which only presents the dimethylisoxazole warhead without an extended aromatic moiety [REFS‑2]. The title compound retains the identical methanone linker and pyrrolidine‑3‑oxy‑heteroaryl architecture of the active pyrimidinyloxy analog but replaces the pyrimidine with quinolin‑8‑yl, a substitution that, based on published X‑ray structures showing quinoline rings engaging the WPF shelf of BRD2/BRD4, is expected to confer higher shape complementarity and distinct domain selectivity [REFS‑3].

BRD4 inhibition BET bromodomain biochemical IC50

Linker‑Length SAR: Methanone vs. Ethanone Dictates Distance Between Warhead and Selectivity Module

The ethanone analog 2‑(3,5‑dimethylisoxazol‑4‑yl)‑1‑(3‑(quinolin‑8‑yloxy)pyrrolidin‑1‑yl)ethanone inserts a methylene spacer between the dimethylisoxazole ring and the carbonyl, increasing the distance between the acetyl‑lysine‑mimetic warhead and the quinolin‑8‑yloxy selectivity module by approximately one sp³ carbon bond length (~1.5 Å). This longer linker is reported only with antitubercular MIC values of 9.2–106.4 μM [REFS‑1] and has no published BRD4 or pan‑BET activity. In the well‑established 3,5‑dimethylisoxazole BET inhibitor series, direct carbonyl attachment to the heterocyclic scaffold (as in the title compound) is consistently associated with higher bromodomain affinity because it maintains the optimal geometry for the KAc‑mimetic interaction with Asn140 and Tyr97 in BRD4(1) [REFS‑2][REFS‑3].

linker SAR structure–activity relationship BET inhibitor design

Class‑Level BRD4 Affinity Benchmark: Dimethylisoxazole‑Carbonyl Series Delivers Nanomolar Potency, Validating Scaffold Selection

The 3,5‑dimethylisoxazole‑carbonyl‑heterocycle class to which the title compound belongs has produced optimized ligands with BRD4(1) IC₅₀ values as low as 27 nM [REFS‑1] and Kd values of 110 nM [REFS‑2]. The closest crystallographically validated analog—4,4'‑(quinoline‑5,7‑diyl)bis(3,5‑dimethylisoxazole)—co‑crystallized with BRD2(1) at 1.80 Å resolution (PDB 6MO8), directly demonstrating that quinoline‑spaced dimethylisoxazole groups engage the bromodomain pocket [REFS‑3]. Although the title compound itself lacks published affinity data, its architecture (3,5‑dimethylisoxazole‑carbonyl‑pyrrolidine‑3‑oxy‑quinoline) maps onto all pharmacophoric elements of this nanomolar‑affinity class: the KAc‑mimetic isoxazole, the directing carbonyl, the conformation‑constraining pyrrolidine, and the pocket‑extending quinolin‑8‑yloxy tail.

BRD4 affinity class‑level benchmark dimethylisoxazole scaffold

Quinolin‑8‑yloxy Substitution: A Distinct Selectivity Vector Relative to Quinazoline, Pyrimidine, and Benzoxazinone Analogs

The quinolin‑8‑yloxy moiety at the pyrrolidine 3‑position is structurally unique among commercially available dimethylisoxazole‑pyrrolidine analogs. The pyrimidin‑4‑yloxy analog (IC₅₀ = 0.237 μM for BRD4) [REFS‑1] lacks the fused benzene ring that, in quinoline‑based BET inhibitors such as I‑BET726 and tetrahydroquinoline derivatives, enables simultaneous engagement of the WPF shelf and the ZA channel, contributing to domain selectivity between BD1 and BD2 [REFS‑2][REFS‑3]. The benzoxazinone‑containing series achieves BRD4(1) Kd = 110 nM [REFS‑4] but uses a rigid planar scaffold incompatible with the pyrrolidine conformational flexibility offered by the title compound. 8‑Hydroxyquinoline‑derived fragments have independently been patented as BRD4‑targeting moieties [REFS‑5], establishing a separate precedent for quinolin‑8‑yl‑based bromodomain recognition.

selectivity vector quinoline bromodomain domain selectivity

Metabolic Stability of Dimethylisoxazole Class: A Procurement‑Relevant ADME Parameter

A known vulnerability of the 3,5‑dimethylisoxazole class is oxidative metabolism of the isoxazole ring, which can generate reactive metabolites [REFS‑1]. However, structure‑guided optimization within the dimethylisoxazole‑carbonyl series has produced compounds with dramatically improved metabolic stability: OXFBD04 achieves a human liver microsome half‑life (t½) of 388 minutes [REFS‑2]. In contrast, earlier lead compounds in the same series without optimized substitution showed t½ values as low as 39.8 minutes [REFS‑3]. The title compound is uncharacterized for metabolic stability, but its procurement enables direct head‑to‑head microsomal stability comparison against the pyrimidinyloxy analog and the ethanone analog, generating data that would inform whether the quinolin‑8‑yloxy moiety confers protection against or exacerbates isoxazole ring metabolism.

metabolic stability ADME dimethylisoxazole

Ligand Efficiency and Physicochemical Space: A Computationally Differentiated Starting Point

Optimized lead compounds in the dimethylisoxazole‑carbonyl class achieve a ligand efficiency (LE) of 0.43 and a lipophilic ligand efficiency (LLE) of 5.74, with a calculated SFI of 5.96 [REFS‑1]. Based on its molecular formula (C₁₉H₁₉N₃O₃, MW 337.38), the title compound has a lower molecular weight than many advanced dimethylisoxazole‑quinoline leads (e.g., ODM‑207: C₂₂H₂₂N₄O₃, MW 390.44; CD161: >400 Da) [REFS‑2][REFS‑3], while retaining both the key acetyl‑lysine mimetic and a pocket‑extending aromatic group. This position in physicochemical space—lower MW but full pharmacophoric complement—makes it an attractive starting point or SAR probe before the molecular weight escalation seen in many optimized leads.

ligand efficiency physicochemical properties drug‑likeness

Evidence‑Driven Procurement Scenarios for (3,5‑Dimethylisoxazol‑4‑yl)(3‑(quinolin‑8‑yloxy)pyrrolidin‑1‑yl)methanone


BRD4 BD1‑ vs. BD2‑Selectivity Profiling Panels

The title compound is the only commercially available dimethylisoxazole‑pyrrolidine analog that couples a quinolin‑8‑yloxy tail with a direct methanone linker to pyrrolidine. Because quinoline‑containing BET inhibitors such as I‑BET726 (a tetrahydroquinoline BD1‑selective chemotype) and the quinoline‑spaced bis‑dimethylisoxazole co‑crystallized in BRD2(1) (PDB 6MO8) [REFS‑1] achieve domain selectivity through WPF‑shelf interactions, the title compound can be directly compared against the pyrimidinyloxy analog (confirmed BRD4 IC₅₀ = 0.237 μM) [REFS‑2] and the ethanone analog (only antitubercular MIC reported) [REFS‑3] in parallel BRD4 BD1 and BD2 AlphaScreen or BROMOscan® assays. This three‑compound panel would generate the first published data on how the quinolin‑8‑yloxy group modulates BD1/BD2 selectivity relative to pyrimidine and phenyl‑derived heteroaryl substituents, filling a gap in the public SAR landscape [REFS‑4].

Comparative Metabolic Stability Screening of the Dimethylisoxazole‑Pyrrolidine‑Oxy‑Heteroaryl Series

The 3,5‑dimethylisoxazole moiety is known to undergo CYP‑mediated bioactivation that can generate reactive metabolites, with microsomal t½ values spanning 39.8–388 min depending on substitution [REFS‑5][REFS‑6]. Because the quinolin‑8‑yloxy group adds significant lipophilicity and steric bulk adjacent to the isoxazole ring, it may shield the ring from oxidative metabolism or, conversely, introduce new metabolic soft spots. A controlled head‑to‑head human liver microsome (HLM) stability assay comparing the title compound, the pyrimidinyloxy analog, and the ethanone analog would directly inform whether the quinolin‑8‑yloxy substitution confers metabolic protection—a parameter that cannot be predicted computationally with confidence and that materially affects procurement decisions for cellular and in‑vivo studies.

Hit‑to‑Lead SAR Expansion on the Dimethylisoxazole‑Carbonyl‑Pyrrolidine Scaffold

Medicinal chemistry groups pursuing BET bromodomain inhibitors or acetyl‑lysine‑competitive chemical probes can use the title compound as a key vector‑diversification intermediate. The class‑level benchmark of BRD4(1) IC₅₀ values ranging from 3 nM to 5 μM [REFS‑7][REFS‑8] confirms the viability of the dimethylisoxazole‑carbonyl‑pyrrolidine core. The title compound’s advantage is that its quinolin‑8‑yloxy group is synthetically accessible (via standard nucleophilic aromatic substitution or Mitsunobu chemistry) and can be further derivatized (e.g., halogenation at the quinoline 5‑ or 7‑position, or replacement with substituted quinolines) to explore the WPF shelf and ZA channel contacts without altering the core scaffold. Its relatively low MW (337.38 Da) compared to ODM‑207 (390.44 Da) and CD161 (>400 Da) [REFS‑9][REFS‑10] provides headroom for synthetic elaboration while maintaining drug‑like properties.

Bromodomain Selectivity Panels Against Non‑BET Bromodomains

Most optimized 3,5‑dimethylisoxazole derivatives show selectivity for BET family bromodomains (BRD2, BRD3, BRD4, BRDT) over non‑BET bromodomains such as CREBBP, PCAF, and TAF1 [REFS‑11][REFS‑12]. However, the quinolin‑8‑yloxy extension—which extends deeper into the bromodomain pocket than a phenyl or pyrimidine group—could potentially engage non‑BET bromodomains with larger acetyl‑lysine binding pockets. A bromodomain‑wide selectivity panel (e.g., BROMOscan® 48‑bromodomain panel) would establish whether the title compound maintains the BET‑family selectivity characteristic of the class or whether the quinoline moiety broadens its target profile. This data would be directly actionable for chemical biology groups selecting probe compounds with well‑defined selectivity profiles.

Quote Request

Request a Quote for (3,5-Dimethylisoxazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.